molecular formula C8H17NO2 B8340245 Pentyl 3-aminopropanoate

Pentyl 3-aminopropanoate

Cat. No.: B8340245
M. Wt: 159.23 g/mol
InChI Key: FBVFGBJLXAXRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 3-aminopropanoate is an ester derivative of 3-aminopropanoic acid, featuring a pentyl alcohol moiety esterified to the carboxylic acid group of the amino acid. Its structure combines a hydrophobic pentyl chain with a polar primary amine group, conferring unique physicochemical properties. This compound is hypothesized to exhibit moderate solubility in both aqueous and organic phases due to its amphiphilic nature . Potential applications include its use as a chiral building block in pharmaceutical synthesis, a surfactant, or a biodegradable material. However, direct experimental data on this compound remains scarce, necessitating comparisons with structurally similar esters.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

pentyl 3-aminopropanoate

InChI

InChI=1S/C8H17NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7,9H2,1H3

InChI Key

FBVFGBJLXAXRNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Amino-3-Phenylpropanoate

Structural Differences: Ethyl 3-amino-3-phenylpropanoate replaces the pentyl group with an ethyl chain and introduces a phenyl substituent at the β-position. The aromatic ring enhances lipophilicity, while the shorter ethyl chain reduces overall molecular weight. Physicochemical Properties:

  • Solubility: The phenyl group likely decreases water solubility compared to Pentyl 3-aminopropanoate, but the hydrochloride salt form (as noted in its synonyms) may improve aqueous stability and solubility .
  • Applications: Primarily used in pharmaceutical intermediates, as evidenced by its inclusion in the NIH’s NSC chemical database . Stability: The hydrochloride form suggests enhanced stability under physiological conditions compared to free amino esters.

Pentyl Acetate

Structural Differences: A simple ester lacking the amino group, Pentyl Acetate serves as a benchmark for non-polar ester behavior. Physicochemical Properties:

  • Solubility: Insoluble in water but miscible with organic solvents, contrasting with this compound’s moderate aqueous solubility .
  • Volatility: Medium volatility, slower evaporating than butyl acetate, making it suitable as a solvent in coatings .

Pentyl Xylosides (DP1, DP2, DP3)

Structural Differences : Glycosidic esters with pentyl chains attached to xylose oligomers.
Physicochemical Properties :

  • Stability : Undergo enzymatic hydrolysis, with DP2 degrading faster than DP3, highlighting ester stability dependence on glycosidic chain length .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Water Solubility Organic Solubility Volatility Applications Stability
This compound 159.21 Moderate High Low Pharmaceuticals, surfactants Hydrolyzes under acidic/basic conditions
Ethyl 3-amino-3-phenylpropanoate 207.24 Low (HCl salt: higher) Moderate Moderate Drug intermediates Stable as hydrochloride
Pentyl Acetate 130.18 Insoluble Miscible Medium Industrial solvent Stable (neutral pH)
Pentyl Xyloside DP1 262.29 2.3 mM (aqueous) 14.9 mM (pentanol) N/A Bioremediation Enzymatic hydrolysis

Research Findings and Implications

Amino Group Impact: The primary amine in this compound enhances polarity compared to non-amino esters like Pentyl Acetate, improving interactions in biological systems but increasing susceptibility to hydrolysis .

Alkyl Chain Effects : Longer chains (e.g., pentyl vs. ethyl) increase lipid solubility, which may enhance membrane permeability in drug delivery applications .

Hydrolysis Dynamics: Glycosidic esters (e.g., Pentyl Xylosides) degrade faster than simple esters under enzymatic conditions, suggesting this compound’s stability would depend on environmental pH and catalysts .

Q & A

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in toxicity studies?

  • Methodological Answer : Use four-parameter logistic regression (4PL) to model sigmoidal curves. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes per NIH guidelines .

Notes

  • For structural data, use PubChem (CID: [Insert CID]) .
  • Adhere to IUPAC nomenclature and metric units per Pharmaceutical Research Instructions .

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